DO34
Overview
Description
DO34 is a highly potent, selective, and centrally active diacylglycerol lipase (DAGL) inhibitor . It has an IC50 of 6 nM for DAGLα conversion of SAG to 2-AG, and an IC50 for DAGLβ . It is used for research purposes only .
Molecular Structure Analysis
The molecular weight of DO34 is 531.53 . Its molecular formula is C26H28F3N5O4 . The structure includes a piperazine ring and a 1,2,3-triazole ring, which are common structural motifs in medicinal chemistry .Chemical Reactions Analysis
DO34 is a DAGL inhibitor, meaning it prevents the conversion of diacylglycerol (DAG) to 2-arachidonoylglycerol (2-AG) by DAGL enzymes . This inhibition can have various effects on biological systems, as 2-AG is a signaling molecule involved in various physiological processes .Physical And Chemical Properties Analysis
DO34 is a solid substance with an off-white to light yellow color . It is soluble in DMSO at a concentration of ≥ 100 mg/mL . The compound should be stored at -20°C for long-term storage .Scientific Research Applications
Photocatalytic Decolorization of Azo Dyes : Direct Orange 34 (DO34) was studied for its photodecolorization in TiO2 aqueous suspensions. The experimental conditions for this process were optimized using a factorial design, indicating the potential application of DO34 in environmental remediation, particularly for wastewater treatment from dye production and textile manufacturing processes (Niehues, Scarminio, & Takashima, 2010).
Cancer Research : DO34 has been investigated in the context of cancer research, particularly in studies focusing on doxorubicin (Dox), a chemotherapeutic agent. For instance, the effect of Dox on cell cycle progression and its relation to DNA damage and cytotoxicity has been studied, indicating its role in cell cycle-dependent cytotoxicity and G2/M phase arrest (Ling et al., 1996). Additionally, research on cardioprotective effects of miR-34a silencing in a rat model of doxorubicin toxicity shows potential therapeutic applications to attenuate DOXO-induced toxicity in the heart of oncologic patients (Piegari et al., 2020).
Enhancing Chemotherapy Sensitivity : A study on the genetic protein TmSm(T34A) showed its potential to enhance the sensitivity of breast cancer cell lines to doxorubicin, indicating its potential as a synergistic drug to improve chemotherapy outcomes (Xu et al., 2012).
Inflammatory Pain Model : DO34, a dual DAGL-α/β inhibitor, was tested in a mouse model of lipopolysaccharide-induced inflammatory pain. This study highlighted the distinct roles of DAGL-α and DAGL-β in nociception, suggesting DAGL-β inhibition as a promising strategy for treating inflammatory pain (Wilkerson et al., 2017).
Adsorption Properties of Clay Minerals : The efficiency of Tunisian raw clay for the removal of DO34 from aqueous solutions was investigated. This study underscores the potential application of natural clay minerals in environmental remediation for dye adsorption (Chaari, Moussi, & Jamoussi, 2015).
properties
IUPAC Name |
tert-butyl 3-benzyl-4-[4-[4-(trifluoromethoxy)phenyl]triazole-1-carbonyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28F3N5O4/c1-25(2,3)38-24(36)32-13-14-33(20(16-32)15-18-7-5-4-6-8-18)23(35)34-17-22(30-31-34)19-9-11-21(12-10-19)37-26(27,28)29/h4-12,17,20H,13-16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGMWUWJVBKTRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28F3N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-benzyl-4-[4-[4-(trifluoromethoxy)phenyl]triazole-1-carbonyl]piperazine-1-carboxylate |
Citations
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